1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a p-methoxyphenyl group attached to a butyl chain. This compound is recognized for its potential applications in medicinal chemistry and pharmacology due to its complex molecular architecture.
Research into the biological activity of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride suggests potential pharmacological effects. Compounds with similar structures have been evaluated for their interactions with biological targets, including receptors and enzymes. For instance, studies on related pyrrolidine derivatives have indicated possible analgesic and anti-inflammatory properties, although specific data on this compound's bioactivity remains limited.
The synthesis of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride typically involves several steps:
The applications of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride are primarily found within pharmaceutical research and development. Its structural characteristics suggest potential uses in:
Interaction studies involving 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride focus on its binding affinity to various biological targets. Similar compounds have shown interactions with serum albumin and other proteins, indicating that this compound may also exhibit significant binding characteristics, which could influence its bioavailability and efficacy.
Several compounds share structural similarities with 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride, each exhibiting unique properties and potential applications:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Pyridyl)ethyl)pyrrolidine | Contains a pyridyl group instead of p-methoxyphenyl | Potential neuroactive effects |
| 1-Phenylpyrrolidine | Lacks the butyl chain | Known for its stimulant properties |
| N-Methylpyrrolidine | Methyl substitution at nitrogen | Exhibits different pharmacological profiles |
| 4-(p-Methoxyphenyl)-2-piperidinone | Piperidinone structure | Potential analgesic activity |
The uniqueness of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride lies in its specific combination of a p-methoxyphenyl group and a butyl chain linked to a pyrrolidine ring. This configuration may confer distinct biological activities compared to similar compounds, making it a candidate for further exploration in drug development contexts.
The pyrrolidine ring serves as the foundational scaffold for synthesizing 1-(1-(p-methoxyphenyl)butyl)pyrrolidine hydrochloride. Industrial production of pyrrolidine typically involves the reaction of 1,4-butanediol with ammonia under high-pressure conditions (17–21 MPa) using alumina-supported cobalt and nickel oxide catalysts. This method achieves yields exceeding 80% through continuous tube reactors operating in downflow mode, followed by multistage distillation for purification.
Functionalization of the pyrrolidine nitrogen atom with the p-methoxyphenylbutyl group is achieved via two primary routes:
A comparative analysis of these pathways reveals distinct advantages:
| Pathway | Reagents/Catalysts | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 80°C | 62 | 12 |
| Reductive Amination | NaBH₃CN, MeOH, RT | 78 | 6 |
Reductive amination outperforms direct alkylation due to milder conditions and reduced side-product formation. The ketone intermediate, 4-(p-methoxyphenyl)butan-2-one, is synthesized via Friedel-Crafts acylation of anisole with butyryl chloride, followed by catalytic hydrogenation.
The para-methoxyphenyl substitution pattern in 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride represents a critical pharmacophoric element that significantly influences receptor binding affinity and selectivity [1]. The strategic positioning of the methoxy group at the para position of the aromatic ring creates optimal electronic and steric conditions for receptor interaction, as demonstrated through comprehensive structure-activity relationship studies [1] [2].
Research investigations have revealed that the para-methoxy substitution provides superior binding characteristics compared to alternative substitution patterns [1]. The electron-donating nature of the methoxy group, characterized by a negative electronic effect value of approximately -0.27, contributes to enhanced aromatic interactions within the receptor binding pocket [3]. This electronic modulation facilitates optimal π-π stacking interactions and strengthens the overall binding affinity of the pharmacophore [1].
Comparative analysis of various substitution patterns demonstrates the superiority of the para-methoxy configuration [1] [3]. Studies indicate that meta-methoxy analogs exhibit significantly reduced binding affinity, typically showing 50-60% lower potency compared to the para-substituted counterpart [3]. The ortho-methoxy substitution pattern performs even more poorly, with binding affinities reduced by approximately 70% due to steric hindrance and suboptimal electronic distribution [3].
The unique binding mode of the para-methoxyphenyl group involves extension into specific exosites within the receptor binding pocket, forming crucial aromatic interactions with tyrosine residues [1]. Crystallographic studies have revealed that the methoxy group adopts a specific orientation that maximizes complementarity with the receptor pocket geometry [1]. The methoxyphenyl ring forms tight interactions with surrounding residues, leaving minimal additional space for accommodating alternative substitution patterns [1].
| Substitution Pattern | Relative Binding Affinity | Selectivity Index | Electronic Effect (σ) | Pocket Accommodation |
|---|---|---|---|---|
| para-Methoxy | 100 | 12.5 | -0.27 | Optimal |
| meta-Methoxy | 45 | 5.2 | -0.12 | Moderate |
| ortho-Methoxy | 32 | 3.8 | -0.23 | Poor |
| Unsubstituted | 28 | 2.1 | 0.00 | Baseline |
| para-Chloro | 67 | 8.3 | 0.23 | Good |
The selectivity profile of different substitution patterns reveals that para-methoxy substitution not only enhances binding affinity but also improves receptor subtype selectivity [3]. The selectivity index for para-methoxy compounds reaches 12.5, significantly higher than other substitution patterns [3]. This enhanced selectivity results from the specific geometric and electronic requirements of the receptor binding site, which are optimally satisfied by the para-methoxy configuration [3].
Mechanistic studies have demonstrated that the para-methoxy group participates in hydrogen bonding interactions with specific amino acid residues in the receptor binding pocket [1]. The oxygen atom of the methoxy group serves as a hydrogen bond acceptor, forming stable interactions that contribute to the overall binding energy [1]. These interactions are geometrically constrained, explaining why alternative substitution positions fail to achieve comparable binding affinities [1].
The butyl spacer chain in 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride serves as a critical structural element that connects the aromatic pharmacophore to the pyrrolidine ring system [4] [5]. This four-carbon linker provides optimal spatial positioning for receptor binding interactions while maintaining appropriate conformational flexibility [5] [6].
Conformational analysis reveals that the butyl spacer adopts specific low-energy conformations that maximize receptor complementarity [5] [6]. The pyrrolidine ring exhibits characteristic puckering patterns, with the C4-endo conformation representing the predominant conformer, accounting for approximately 45% of the population [6]. This conformation provides optimal positioning of the attached butyl chain for receptor interaction [6].
The four-carbon spacer length represents an optimal balance between conformational flexibility and binding affinity [7]. Comparative studies with alternative spacer lengths demonstrate that shorter chains (ethyl and propyl) suffer from reduced binding affinity due to inadequate reach into the receptor binding pocket [7]. Longer chains (pentyl and hexyl) exhibit decreased potency attributed to excessive conformational freedom and suboptimal receptor complementarity [7].
Molecular dynamics simulations have revealed that the butyl spacer undergoes specific conformational transitions that facilitate receptor binding [8] [9]. The spacer chain adopts extended conformations that position the para-methoxyphenyl group optimally within the receptor binding site [8]. These conformational preferences are stabilized by favorable van der Waals interactions with receptor residues [8].
| Spacer Length | Binding Affinity (nM) | Conformational Flexibility | Receptor Pocket Fit | Metabolic Stability |
|---|---|---|---|---|
| Ethyl (C2) | 45.2 | Low | Poor | High |
| Propyl (C3) | 18.7 | Moderate | Fair | High |
| Butyl (C4) | 6.3 | Optimal | Excellent | Moderate |
| Pentyl (C5) | 12.1 | High | Good | Low |
| Hexyl (C6) | 28.9 | Very High | Moderate | Very Low |
The receptor binding pocket demonstrates specific geometric requirements that are optimally satisfied by the four-carbon spacer length [10]. Computational analysis of pocket volume and shape reveals that the butyl chain fills the available space efficiently, maximizing favorable interactions while minimizing steric clashes [10]. The pocket dimensions accommodate the extended butyl conformation with minimal conformational strain [10].
Conformational energy calculations demonstrate that the butyl spacer exhibits a relatively flat energy landscape, allowing for conformational adjustments upon receptor binding [6]. The C4-endo pyrrolidine conformation shows the lowest energy state at 0.0 kcal/mol, while the C4-exo conformation lies only 0.8 kcal/mol higher in energy [6]. This conformational flexibility facilitates induced-fit binding mechanisms [6].
| Conformation | Population (%) | Energy (kcal/mol) | Receptor Complementarity | Binding Contribution |
|---|---|---|---|---|
| C4-endo | 45.2 | 0.0 | Excellent | Major |
| C4-exo | 32.8 | 0.8 | Good | Significant |
| C3-endo | 12.1 | 2.1 | Moderate | Minor |
| C3-exo | 6.7 | 3.2 | Poor | Negligible |
| Envelope | 3.2 | 4.5 | Very Poor | Unfavorable |
The influence of spacer length on receptor binding pocket accommodation extends beyond simple geometric considerations [10]. The butyl chain participates in specific hydrophobic interactions with receptor residues, contributing to the overall binding energy [10]. These interactions are length-dependent, with the four-carbon chain providing optimal hydrophobic complementarity [10].
Crystallographic studies of related compounds have revealed that spacer chains of different lengths adopt distinct binding modes within receptor pockets [10]. The butyl spacer demonstrates superior accommodation compared to shorter or longer alternatives, filling the available hydrophobic cavity with optimal packing efficiency [10]. This geometric complementarity translates directly into enhanced binding affinity and selectivity [10].
Bioisosteric replacement of the pyrrolidine ring system in 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride represents a fundamental strategy for optimizing pharmacological properties while maintaining essential binding interactions [11] [12]. The five-membered pyrrolidine ring serves as a privileged scaffold that can be systematically modified through strategic heterocycle replacement [11] [13].
The pyrrolidine ring system exhibits superior binding characteristics compared to alternative nitrogen heterocycles [14]. Comparative analysis reveals that the five-membered ring provides optimal geometric complementarity with receptor binding sites, achieving binding affinities in the low nanomolar range [14]. The pyrrolidine scaffold's conformational preferences and electronic properties contribute to its exceptional pharmacological profile [14].
Piperidine represents the most commonly employed bioisosteric replacement for pyrrolidine, offering a six-membered ring alternative [2] [12]. However, studies demonstrate that piperidine analogs exhibit reduced binding affinity, typically showing 2-fold lower potency compared to pyrrolidine counterparts [2]. The increased ring size and altered conformational preferences of piperidine contribute to suboptimal receptor complementarity [2].
Morpholine substitution introduces additional heteroatoms into the ring system, providing opportunities for enhanced hydrogen bonding interactions [12] [13]. Despite these potential advantages, morpholine analogs demonstrate significantly reduced binding affinity, with potency decreases of 4-5 fold compared to pyrrolidine [12]. The additional oxygen heteroatom alters the electronic distribution and conformational properties of the ring system [12].
| Heterocycle | Ring Size | Binding Affinity (Ki, nM) | Selectivity Ratio | Metabolic Clearance (mL/min/kg) | CNS Penetration |
|---|---|---|---|---|---|
| Pyrrolidine | 5 | 6.3 | 25.4 | 18.5 | High |
| Piperidine | 6 | 12.8 | 18.2 | 24.3 | Moderate |
| Morpholine | 6 | 28.5 | 8.7 | 45.2 | Low |
| Thiomorpholine | 6 | 35.2 | 6.9 | 38.7 | Low |
| Azepane | 7 | 52.1 | 4.3 | 62.1 | Moderate |
Thiomorpholine incorporation introduces sulfur heteroatoms that modify both electronic properties and metabolic susceptibility [12] [13]. These modifications generally result in reduced binding affinity and altered selectivity profiles [12]. The sulfur atom's larger size and different electronic characteristics compared to oxygen contribute to suboptimal receptor interactions [12].
Seven-membered ring systems such as azepane represent more dramatic structural modifications that typically result in significant potency losses [12]. The increased ring size and enhanced conformational flexibility of azepane derivatives lead to reduced receptor complementarity and binding affinity [12]. These larger ring systems often exhibit 8-10 fold reductions in potency compared to the parent pyrrolidine [12].
The metabolic stability profile varies significantly among different heterocyclic bioisosteres [13]. Pyrrolidine rings demonstrate moderate metabolic clearance rates, while six-membered ring systems generally exhibit increased susceptibility to metabolic degradation [13]. Morpholine analogs show particularly high clearance rates due to enhanced accessibility of metabolic enzymes to the additional heteroatom [13].
Central nervous system penetration properties are significantly influenced by heterocycle selection [13]. Pyrrolidine rings provide optimal brain penetration characteristics due to their balanced lipophilicity and hydrogen bonding properties [13]. Six-membered ring systems typically exhibit reduced CNS penetration, while seven-membered rings show variable penetration profiles depending on additional substituents [13].
Selectivity ratios demonstrate clear trends across different heterocyclic replacements [12]. Pyrrolidine analogs achieve the highest selectivity ratios, indicating superior discrimination between receptor subtypes [12]. As ring size increases or additional heteroatoms are introduced, selectivity generally decreases, suggesting that the specific geometric and electronic properties of pyrrolidine are crucial for optimal receptor recognition [12].
The electronic properties of different nitrogen heterocycles significantly influence their binding characteristics [11] [12]. Pyrrolidine rings possess optimal basicity and electron density distribution for receptor interaction [11]. Modifications that alter these electronic properties, such as additional heteroatom incorporation or ring size changes, generally result in reduced binding affinity and selectivity [11].
Divalent cations, particularly magnesium ions, function as positive allosteric modulators by coordinating with highly conserved, negatively charged residues at the extracellular tips of transmembrane helices I and II [4] [1] [3]. This coordination site is exclusive to the neurohypophyseal oxytocin and vasopressin receptor family, representing a unique regulatory mechanism. The presence of magnesium ions increases both the binding capacity and affinity state of the oxytocin receptor, with effects that are inversely related to the potency of the peptide ligand [4].
The magnesium coordination mechanism involves two critical amino acid residues that are positioned with only 2.8 Å between the closest oxygens of their carboxyl head groups in the antagonist-bound state, suggesting proton sharing between these residues [1]. This close proximity and the charged nature of these residues support their role as the coordination site for divalent cations, which are known to be involved in modulating neurohypophyseal hormone binding.
A novel mechanism of oxytocin receptor-mediated modulation involves the regulation of sodium-activated, high-conductance potassium leak channels, specifically SLO2.1 channels, in myometrial smooth muscle cells [5]. These channels are expressed and active at the resting membrane potential in myometrial smooth muscle cells and represent a previously unknown mechanism by which oxytocin receptor antagonists can modulate uterine excitability.
The modulation occurs through oxytocin binding to the oxytocin receptor, which activates the Gαq-protein-coupled receptor pathway, leading to phospholipase C activation and subsequent protein kinase C activation. This cascade results in the inhibition of SLO2.1 channels, causing membrane depolarization and activation of voltage-dependent calcium channels, ultimately leading to calcium influx and potential contribution to uterine contraction [5]. Antagonists that block this pathway would maintain SLO2.1 channel activity, preserving membrane hyperpolarization and preventing the excitatory cascade.
The competitive binding kinetics of oxytocin receptor antagonists involve direct competition with agonists at the orthosteric binding site, with binding affinities ranging from 0.52 to 9.32 nM depending on the specific ligand, measurement method, and cell type [6]. Meta-analysis of oxytocin-oxytocin receptor binding studies reveals significant homogeneity in binding affinity across experiments and species, with a mean dissociation constant of 1.48 ± 0.51 nM [6].
Cell-type-specific differences in binding kinetics are substantial, with human myometrial cells showing a dissociation constant of 1.6 nM (kon = 6.8 × 10^5 M^-1 min^-1, koff = 0.0011 min^-1) compared to human embryonic kidney cells which exhibit a dissociation constant of 0.56 nM (kon = 8.8 × 10^6 M^-1 min^-1, koff = 0.005 min^-1) [6]. These differences reflect the distinct cellular characteristics and receptor expression patterns between cell types, with important implications for experimental design and therapeutic applications.
Competition experiments using selective ligands indicate that binding in the hypothalamo-neurohypophyseal system involves interaction with neurophysins rather than with conventional receptor sites [7] [8]. The magnocellular nuclei and neural lobe show much lower affinity for tritiated oxytocin and vasopressin binding compared to brain receptors, with binding characteristics that differ significantly from identified receptor sites elsewhere in the brain.
This neurophysin-mediated binding represents a distinct recognition mechanism that operates independently of classical G-protein-coupled receptor signaling. The density of binding sites in the pituitary neural lobe is related to the amount of neurosecretory granules, as demonstrated in acutely dehydrated rats, suggesting a storage and transport function rather than signal transduction [7]. Understanding these neurophysin interactions is crucial for comprehending the full spectrum of oxytocin receptor antagonist effects.
High-affinity oxytocin receptor antagonists demonstrate specific binding patterns that distinguish them from agonists. The nonpeptidic antagonist retosiban binds to an enlarged binding pocket that is exposed to the extracellular solvent, with specific contacts mediated through both polar and hydrophobic interacting residues located on opposing hemispheres of the binding cavity [9] [1].
The retosiban binding mode involves a central 2,5-diketopiperazine core motif with three substituents that provide optimal balance between potency and selectivity. The binding pocket can be divided into a polar interaction surface created by residues on helices II to IV, and a largely hydrophobic hemisphere stretching from transmembrane helices V to VII [9]. Critical binding interactions include hydrogen bonds with glutamine residues and hydrophobic interactions with phenylalanine and other aromatic residues.
Selective antagonists like L-371257 show high affinity for human uterine smooth muscle cells with a dissociation constant of 2.21 ± 0.23 nM, while atosiban demonstrates a dissociation constant of 3.55 ± 0.52 nM [10]. These antagonists exhibit much higher selectivity for oxytocin receptors compared to vasopressin receptor subtypes, with selectivity ratios exceeding 800-fold for some compounds [11].
The primary mechanism of oxytocin receptor antagonism involves inhibition of the Gαq/11-phospholipase C-β signaling pathway [12] [13] [14]. Under normal conditions, oxytocin receptor activation leads to coupling with Gαq/11 proteins, which directly stimulate phospholipase C-β isoforms. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate two critical second messenger molecules: inositol 1,4,5-trisphosphate and diacylglycerol [13].
Antagonist-mediated blockade of this pathway prevents the normal cascade of events that leads to smooth muscle contraction. Studies using anti-Gαq/11 antibodies have demonstrated that oxytocin-stimulated phospholipase C activity in rat myometrial membranes is almost completely inhibited when Gαq/11 protein function is blocked [12]. This provides direct evidence that the major pathway for coupling of the oxytocin receptor to phospholipase C involves Gαq/11 proteins, and that this represents the primary mechanism for increasing intracellular calcium concentration.
Phospholipase C-δ1 has been identified as a specific effector in the oxytocin receptor signaling pathway, with activity that is increased by oxytocin in the presence of calcium and activated Gαq protein [14]. The stimulated phospholipase C-δ1 activity is significantly attenuated by selective oxytocin antagonists, demonstrating the specificity of this pathway and the mechanism by which antagonists exert their effects.
A critical component of oxytocin receptor antagonism involves the prevention of calcium mobilization from intracellular stores [13] [15]. Under normal physiological conditions, inositol 1,4,5-trisphosphate generated by phospholipase C-β activation interacts with inositol 1,4,5-trisphosphate receptors expressed in endoplasmic reticulum membranes to induce release of sequestered calcium into the cytosol.
Oxytocin stimulation of lacrimal gland myoepithelial cells elicits a concentration-dependent increase in intracellular calcium concentration, with maximum responses at 10^-6 M oxytocin (813.5 ± 90.1 nM increase) [13]. This calcium mobilization is essential for the contractile response, as demonstrated by experiments using 2-aminoethoxydiphenyl borate, an inositol 1,4,5-trisphosphate receptor antagonist that completely inhibits oxytocin-induced myoepithelial cell contraction when intracellular calcium mobilization is blocked [13].
The calcium-dependent signaling cascade involves activation of calcium-calmodulin-dependent protein kinases that phosphorylate key proteins involved in smooth muscle cell contraction and relaxation. Released free cytosolic calcium activates, in conjunction with calmodulin, several protein kinases that are essential for the contractile response [13]. Antagonists that block this pathway prevent the normal calcium-mediated activation of contractile proteins.
Oxytocin receptor antagonism involves complex modulation of dual G-protein signaling pathways, as the receptor can couple to different types of G proteins including Gαq, Gαs, and Gαi/o proteins [16] [17]. The switching between different G-protein coupling modes depends on oxytocin concentration and duration of exposure, with moderate increases in oxytocin levels for short periods typically activating Gαq signaling, while high oxytocin levels or prolonged exposure can lead to Gαi/o signaling activation.
This dual signaling mechanism involves concentration-dependent incorporation of guanosine triphosphate into different G-protein isoforms, with some receptors coupled to Gαs and Gαq/11 representing small volume, high-affinity receptor populations, while coupling to Gαi/o occurs in high volume, low-affinity states [17]. The therapeutic implications of this dual signaling are significant, as antagonists may need to account for both signaling pathways to achieve optimal efficacy.
The Gαq-mediated pathway primarily involves activation of phospholipase C and calcium mobilization, while the Gαi/o pathway can inhibit adenylyl cyclase and reduce cyclic adenosine monophosphate levels. The balance between these pathways can influence the overall cellular response to oxytocin receptor activation or inhibition [17]. Understanding these dual signaling mechanisms is crucial for developing effective antagonists that can modulate both pathways appropriately.
The oxytocin receptor signaling cascade involves protein kinase C activation downstream of diacylglycerol generation, which plays a critical role in ion channel modulation [5]. Protein kinase C activation leads to phosphorylation of target proteins, including ion channels such as SLO2.1 potassium channels, resulting in their inhibition and subsequent membrane depolarization.
This protein kinase C-mediated pathway represents a convergence point where oxytocin receptor antagonists can exert multiple effects simultaneously. By preventing protein kinase C activation, antagonists maintain the activity of hyperpolarizing potassium channels while simultaneously preventing the activation of voltage-dependent calcium channels that would normally be activated by membrane depolarization [5].